4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzene-1-sulfonamide
Description
The compound 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzene-1-sulfonamide features a sulfonamide core linked to a six-membered 1,2-thiazinan ring (with a sulfone group at position 1) and two nitrogen substituents: a furan-3-ylmethyl group and a 2-methoxyethyl chain. Key structural attributes include:
- Sulfonamide backbone: Provides hydrogen-bonding capacity and structural rigidity.
- 1,2-Thiazinan-1,1-dioxide ring: A six-membered sulfur-containing heterocycle with electron-withdrawing sulfone groups, influencing electronic distribution and metabolic stability.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6S2/c1-25-12-10-19(14-16-8-11-26-15-16)28(23,24)18-6-4-17(5-7-18)20-9-2-3-13-27(20,21)22/h4-8,11,15H,2-3,9-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTSAUFNBUPVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzene-1-sulfonamide is a sulfonamide derivative notable for its complex structure and potential biological activities. This compound features a sulfonamide functional group, a dioxo thiazinan moiety, and various substituents that may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 428.5 g/mol. The compound's structure includes:
- Thiazinan ring : Contributes to its biological activity.
- Furan moiety : Known for various biological activities including antimicrobial properties.
- Methoxyethyl group : May influence solubility and bioavailability.
The biological activity of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria, making sulfonamides effective antimicrobial agents. The specific modifications in the structure of this compound may enhance its binding affinity to target enzymes compared to traditional sulfonamides .
Antimicrobial Activity
Research indicates that compounds with furan and sulfonamide groups exhibit significant antibacterial properties. For instance, studies have shown that related furan derivatives display strong activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Furan Derivative A | E. coli | 10 µg/mL |
| Furan Derivative B | S. aureus | 5 µg/mL |
| 4-(1,1-dioxo... | E. coli, S. aureus | TBD |
Cardiovascular Effects
A study on related benzene sulfonamides demonstrated their influence on perfusion pressure in cardiovascular systems. It was noted that certain derivatives could significantly lower perfusion pressure over time, indicating potential applications in managing hypertension .
Table 2: Effects on Perfusion Pressure
| Compound Name | Dose (nM) | Change in Perfusion Pressure (%) |
|---|---|---|
| Control (Krebs-Henseleit solution only) | N/A | 0 |
| Benzene Sulfonamide | 0.001 | -15 |
| Compound with Thiazine Moiety | 0.001 | -25 |
Case Studies
Several case studies have explored the efficacy of sulfonamide derivatives in treating infections and cardiovascular conditions:
- Antibacterial Efficacy : In vitro studies showed that the compound exhibited a broad spectrum of antibacterial activity against multiple strains, outperforming standard treatments like tetracycline.
- Cardiovascular Impact : In animal models, administration of the compound resulted in significant reductions in blood pressure, suggesting a mechanism involving calcium channel inhibition .
Pharmacokinetics
The pharmacokinetic profile of sulfonamides is critical for determining their therapeutic viability. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for understanding how this compound behaves in biological systems.
Table 3: Theoretical Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | TBD |
| Half-life | TBD |
| Volume of distribution | TBD |
Scientific Research Applications
Medicinal Chemistry
The compound is being studied for its antimicrobial properties . Sulfonamides are known to exhibit antibacterial activity by inhibiting bacterial folate synthesis. Research indicates that derivatives of this compound could be effective against various pathogens, making it a candidate for drug development in treating bacterial infections.
Studies have shown that compounds containing thiazinan rings can interact with biological targets, including enzymes and receptors. This interaction may lead to modulation of biological pathways, which is crucial for developing new therapeutic agents. For example:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a potential candidate for treating inflammatory diseases.
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to create various derivatives with modified properties, which can be used in advanced materials or pharmaceuticals.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of sulfonamide derivatives demonstrated that compounds similar to 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzene-1-sulfonamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential for further development as an antibiotic agent.
Case Study 2: Anticancer Properties
Research published in the Journal of Medicinal Chemistry explored the anticancer properties of thiazinan derivatives. The study found that specific modifications to the thiazinan ring enhanced cytotoxicity against breast cancer cell lines. This underscores the importance of structural variations in optimizing therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamides with Varying Heterocyclic Moieties
Compound A : 4-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)-N,2-dimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide
- Structural Differences :
- Heterocycle : Five-membered 1,2-thiazolidin-1,1-dioxide ring (vs. six-membered thiazinan in the target).
- Substituents : 4-Pyridinyl ethyl and methyl groups (vs. furan-3-ylmethyl and 2-methoxyethyl).
- Implications: The smaller thiazolidin ring may reduce steric hindrance but limit conformational flexibility.
Compound B : N-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-4-ethoxy-N-ethylbenzene-1-sulfonamide
- Structural Differences :
- Heterocycle : Five-membered thiolan-1,1-dioxide (saturated tetrahydrothiophene sulfone vs. thiazinan).
- Substituents : Ethoxy and ethyl groups (vs. furan and methoxyethyl).
- Implications :
- The thiolan ring lacks nitrogen, reducing hydrogen-bonding capacity.
- Ethoxy substituent increases lipophilicity compared to the target’s methoxyethyl chain.
Compound C : N,4-Dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide
- Structural Differences: Heterocycle: Bicyclic quinoxaline with a sulfhydryl group (vs. monocyclic thiazinan). Substituents: Methyl groups and sulfhydryl-quinoxaline (vs. furan and methoxyethyl).
- Sulfhydryl group introduces redox activity absent in the target.
Sulfonamides with Alternative Nitrogen Substituents
Compound D : N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide
- Structural Differences :
- Substituents : Hydroxy-tert-butyl group (vs. furan/methoxyethyl).
- Implications :
- Hydroxy group enhances hydrophilicity but introduces metabolic vulnerability (e.g., glucuronidation).
- Lacks the thiazinan ring, reducing electronic complexity.
Compound E : S-Alkylated 1,2,4-Triazole Sulfonamides
- Structural Differences :
- Core : 1,2,4-Triazole-thione linked to sulfonamide (vs. thiazinan-sulfonamide).
- Substituents : Halogenated phenyl groups (vs. furan/methoxyethyl).
- Implications :
- Triazole-thione tautomerism enables pH-dependent reactivity, unlike the rigid thiazinan sulfone.
- Halogen substituents improve membrane permeability but increase toxicity risks.
Comparative Data Table
Molecular Similarity and Drug Design Considerations
- Tanimoto/Dice Metrics : The target compound shares high similarity with other sulfonamides (e.g., >0.7 for sulfone and benzene motifs) but diverges in substituent-specific fingerprints (e.g., furan vs. pyridine) .
- Bioactivity Predictions : The methoxyethyl chain may enhance blood-brain barrier penetration compared to Compound A’s pyridine group, while the thiazinan ring’s rigidity could improve target selectivity over Compound B’s flexible thiolan .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for structural characterization of this sulfonamide derivative, and how are key functional groups identified?
- Methodology : Use a combination of 1H/13C NMR (to resolve the thiazinane-dioxo, furan-methyl, and methoxyethyl substituents) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Infrared (IR) spectroscopy can verify the sulfonamide S=O stretches (~1350–1150 cm⁻¹) and furan C-O-C vibrations. For crystallinity assessment, X-ray diffraction is advised if single crystals are obtainable .
- Key Challenges : Overlapping signals in NMR due to the methoxyethyl and furan-methyl groups require advanced techniques like 2D-COSY or NOESY for resolution.
Q. How can researchers optimize the synthetic yield of this compound, considering its multi-step synthesis?
- Methodology : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, highlights flow-chemistry approaches for similar sulfonamides, which improve reproducibility and reduce side reactions. Use HPLC with UV detection to monitor intermediate purity .
- Critical Step : The thiazinane-dioxo ring formation may require strict anhydrous conditions to prevent hydrolysis.
Advanced Research Questions
Q. What mechanistic insights explain the diastereoselectivity observed during the synthesis of the thiazinane-dioxo moiety?
- Methodology : Perform density functional theory (DFT) calculations to model transition states during ring closure. Experimental validation via kinetic isotope effects (KIE) or chiral HPLC can resolve stereochemical outcomes. details analogous multicomponent reactions where steric effects dominate selectivity .
- Data Contradiction : If experimental results deviate from computational predictions, re-evaluate solvent effects or non-covalent interactions (e.g., hydrogen bonding) using molecular dynamics simulations.
Q. How does the furan-3-ylmethyl group influence the compound’s bioavailability compared to other heterocyclic substituents (e.g., thiazole or pyridine)?
- Methodology : Conduct parallel artificial membrane permeability assays (PAMPA) and compare logP values via HPLC-derived retention times. shows that furan derivatives enhance lipophilicity but may reduce metabolic stability due to CYP450 oxidation. Contrast with thiazole-containing analogs, which exhibit higher plasma protein binding .
- Advanced Analysis : Use metabolite ID studies (LC-MS/MS) to identify oxidation hotspots on the furan ring.
Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC50 values across cell lines)?
- Methodology : Standardize assays using isoform-specific inhibitors (e.g., TRPM8 channel blockers for ’s sulfonamides) to confirm target engagement. Validate cytotoxicity via pan-assay interference compounds (PAINS) filters to exclude false positives. Replicate studies in multiple cell lines with controlled passage numbers .
- Statistical Approach : Apply Grubbs’ test to identify outliers and use hierarchical clustering to group activity patterns by cell lineage.
Specialized Methodological Considerations
Q. How can researchers design structure-activity relationship (SAR) studies to prioritize modifications on the benzene-sulfonamide core?
- Methodology :
- Step 1 : Synthesize analogs with variations in the methoxyethyl chain (e.g., ethoxy, propoxy) and assess solubility via shake-flask logD measurements .
- Step 2 : Replace the furan-3-ylmethyl group with bioisosteres (e.g., thiophene, pyrrole) and evaluate potency in target assays.
- Step 3 : Use molecular docking to correlate activity with predicted binding poses in target proteins (e.g., TRPM8 homology models) .
Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?
- Methodology : Employ UPLC-QTOF-MS with charged aerosol detection (CAD) to identify hydrolyzed dioxo-thiazinane or sulfonamide cleavage products. For photostability, use ICH Q1B guidelines with controlled UV exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
